1,3-Di(methyl-d3)-naphthalene
Description
1,3-Di(methyl-d₃)-naphthalene is a deuterated derivative of 1,3-dimethylnaphthalene, where the three hydrogen atoms in each methyl group (-CH₃) are replaced with deuterium (D), forming -CD₃ substituents. This isotopic substitution alters its physical and chemical properties, making it valuable in nuclear magnetic resonance (NMR) studies, metabolic research, and analytical chemistry . The compound retains the naphthalene backbone but exhibits distinct isotopic characteristics due to deuterium’s higher mass and stronger C-D bonds.
The compound is commercially available as a high-purity standard for environmental and analytical applications, priced at €1,568.00 per 10 mg .
Properties
IUPAC Name |
1,3-bis(trideuteriomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJMFSMPSZREIF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=CC=CC=C2C(=C1)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,3-dimethylnaphthalene. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. One common method involves the use of deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a strong base like sodium hydride (NaH). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 1,3-Di(methyl-d3)-naphthalene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(methyl-d3)-naphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it back to the parent naphthalene or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the naphthalene ring.
Scientific Research Applications
1,3-Di(methyl-d3)-naphthalene has several applications in scientific research:
Chemistry: It is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industry: In the industrial sector, it can be used in the development of new materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 1,3-Di(methyl-d3)-naphthalene largely depends on its use in specific applications. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, deuterated compounds can alter metabolic pathways and provide detailed insights into biochemical processes.
Comparison with Similar Compounds
Research Findings
- Nuclear Spin Relaxation: Deuterated diesters (e.g., Act and Mal in ) demonstrate reduced spin-lattice relaxation times (T₁) compared to non-deuterated analogues, a principle applicable to 1,3-di(methyl-d₃)-naphthalene in NMR studies .
- Metabolic Tracing : Methyl-D₃ labeling in SAMe revealed reduced PEMT pathway flux in patients with liver disease, underscoring deuterated compounds’ role in tracking biochemical pathways .
Critical Notes
Molecular Weight Discrepancy: erroneously lists 1,3-di(methyl-d₃)-naphthalene’s molecular weight as 156.22 g/mol (identical to its non-deuterated form). The correct value, accounting for six deuterium atoms, is 162.23 g/mol.
Data Gaps : Boiling points and toxicity profiles for the deuterated compound require experimental validation.
Synthesis Methods : Detailed protocols for deuterated naphthalene derivatives remain unpublished but likely mirror methods for perdeuterated diesters (e.g., ’s in-house synthesis) .
Biological Activity
1,3-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, which has garnered attention in various fields of research due to its unique biological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
1,3-Di(methyl-d3)-naphthalene (CAS No. 13720-07-5) is characterized by its molecular formula , where deuterium (D) atoms replace hydrogen atoms in the methyl groups. This substitution alters the compound's physical and chemical properties, which can influence its biological activity.
The biological activity of 1,3-Di(methyl-d3)-naphthalene is primarily attributed to its interactions with various biological targets. Studies indicate that compounds with similar structures can modulate cellular pathways and exhibit significant effects on cell proliferation and apoptosis.
- Cellular Interactions : The compound may interact with membrane receptors or enzymes, influencing signal transduction pathways that regulate cell growth and differentiation.
- Anticancer Properties : Preliminary studies suggest that 1,3-Di(methyl-d3)-naphthalene may possess anticancer properties, particularly against breast cancer cell lines such as MCF-7. This is consistent with findings from related compounds that exhibit growth inhibitory effects on cancer cells.
Case Studies
- Antitumor Activity : A study investigated the effects of various naphthalene derivatives on MCF-7 cells, revealing that modifications in the methyl groups significantly impacted their inhibitory potency. The presence of deuterated methyl groups in 1,3-Di(methyl-d3)-naphthalene may enhance its stability and bioavailability compared to non-deuterated analogs .
- Mechanistic Insights : Research utilizing methyl scanning approaches demonstrated that modifications at specific positions could lead to increased hydrophobicity and proteolytic stability, enhancing the compound's interaction with mitochondrial targets .
Comparative Analysis
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| 1,3-Di(methyl-d3)-naphthalene | TBD | Potential interaction with ATP synthase |
| Efrapeptin C | 27 | Inhibition of mitochondrial F_oF_1-ATP synthase |
| Other naphthalene derivatives | Varies | Modulation of cellular signaling pathways |
Therapeutic Applications
The unique properties of 1,3-Di(methyl-d3)-naphthalene suggest potential applications in drug development:
- Cancer Therapy : Given its observed effects on cancer cell lines, further exploration into its use as a chemotherapeutic agent could be warranted.
- Biomarker Development : The deuterated nature of this compound may allow for its use in metabolic studies or as a tracer in pharmacokinetic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
